molecular formula C16H24N2O2 B7923034 {2-[(Benzyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid

{2-[(Benzyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid

Cat. No.: B7923034
M. Wt: 276.37 g/mol
InChI Key: XNAIBSAMQVHWIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{2-[(Benzyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid is a heterocyclic compound featuring a pyrrolidine ring substituted with a benzyl-ethyl-amino-methyl group and an acetic acid moiety. This structure combines a nitrogen-containing heterocycle with a polar carboxylic acid group, making it a candidate for applications in medicinal chemistry, particularly in targeting receptors or enzymes influenced by both lipophilic and hydrophilic interactions.

Properties

IUPAC Name

2-[2-[[benzyl(ethyl)amino]methyl]pyrrolidin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-2-17(11-14-7-4-3-5-8-14)12-15-9-6-10-18(15)13-16(19)20/h3-5,7-8,15H,2,6,9-13H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNAIBSAMQVHWIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1CCCN1CC(=O)O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination for [(Benzyl-ethyl-amino)methyl] Side Chain

The 2-position substituent is introduced via reductive amination or nitro-group reduction:

Method A (Patent CA1047041A) :

  • N-Benzylation :
    Pyrrolidine + Benzyl chloride → N-Benzylpyrrolidine.

  • Nitromethane Addition :
    N-Benzylpyrrolidine + Nitromethane → N-Benzyl-2-nitromethylpyrrolidine.

    • Conditions : KOH, MeOH, reflux.

  • Nitro Reduction :
    N-Benzyl-2-nitromethylpyrrolidine + H₂/Pd → N-Benzyl-2-aminomethylpyrrolidine.

  • Dual Alkylation :
    N-Benzyl-2-aminomethylpyrrolidine + Benzyl bromide + Ethyl iodide → N-Benzyl-2-[(benzyl-ethyl-amino)methyl]pyrrolidine.

    • Conditions : NaHCO₃, DMF, 80°C.

  • Deprotection :
    N-Benzyl group removed via hydrogenolysis to yield 2-[(benzyl-ethyl-amino)methyl]pyrrolidine.

Method B (HATU-Mediated Coupling) :

  • Carboxylic Acid Activation :
    {Pyrrolidin-1-yl}-acetic acid + HATU → Activated ester.

  • Amine Coupling :
    Activated ester + 2-[(Benzyl-ethyl-amino)methyl]pyrrolidine → Target compound.

    • Conditions : DIPEA, DMF, RT, 18 hours.

    • Yield : ~75%.

Comparative Analysis of Synthetic Routes

Method Steps Key Reagents Yield Advantages Limitations
N-Alkylation + Hydrolysis 2Ethyl bromoacetate, LiOH~80%Straightforward, high-yieldingRequires pre-functionalized pyrrolidine
Reductive Amination 5Benzyl chloride, H₂/Pd~60%RegioselectiveMulti-step, protecting group management
HATU Coupling 2HATU, DIPEA~75%Mild conditions, modularCostly reagents

Optimization Strategies and Catalytic Systems

Ultrasound-Assisted Synthesis

Ultrasound irradiation (25 kHz, 250 W) reduces reaction times from hours to minutes. For example, InCl₃-catalyzed reactions under ultrasound achieve 95% yield in 20 minutes for analogous heterocycles.

Solvent Systems

  • EtOH/H₂O (1:1) : Enhances solubility of intermediates during hydrolysis.

  • DMF : Preferred for alkylation due to high polarity and boiling point.

Characterization and Quality Control

Critical analytical data for intermediates and final product:

  • NMR : δ 2.5–3.5 ppm (pyrrolidine protons), δ 4.1 ppm (acetic acid CH₂).

  • MS (ESI) : m/z 277.4 [M+H]⁺.

  • HPLC Purity : >98% (C18 column, 0.1% TFA in H₂O/MeCN).

Industrial-Scale Considerations

  • Cost Efficiency : Method A (reductive amination) is preferred for bulk synthesis despite lower yields due to reagent affordability.

  • Green Chemistry : Ethanol/water solvent systems align with sustainability goals .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl-ethyl-amino group, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can target the carbonyl group of the acetic acid moiety, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: N-oxides of the benzyl-ethyl-amino group.

    Reduction: Alcohol derivatives of the acetic acid moiety.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

Potential Therapeutic Uses

Research indicates that compounds similar to {(S)-2-[(Benzyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid may exhibit properties beneficial for treating various conditions:

  • Neurological Disorders : The compound's structural similarity to known neurotransmitter modulators suggests potential applications in treating disorders like anxiety and depression. Its ability to interact with neurotransmitter systems could make it a candidate for further investigation in psychopharmacology.
  • Anti-inflammatory Properties : Preliminary studies suggest that derivatives of this compound could have anti-inflammatory effects, making them potential candidates for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Drug Development

The compound's unique structure allows it to be modified to enhance its pharmacological properties. Structure-activity relationship (SAR) studies can lead to the development of more effective analogs with improved efficacy and reduced side effects.

Case Study 1: Neuropharmacological Research

A study published in a peer-reviewed journal explored the effects of similar pyrrolidine derivatives on serotonin receptors. The findings indicated that these compounds could modulate serotonin levels, which is crucial for mood regulation. The implications for developing antidepressants are significant, as enhancing serotonin activity is a common target in treating depression.

Case Study 2: Anti-inflammatory Activity

Research conducted on various amino-acid derivatives demonstrated that certain modifications to the pyrrolidine structure enhanced anti-inflammatory activity. This opens avenues for developing new treatments for chronic inflammatory conditions, leveraging the unique properties of {(S)-2-[(Benzyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid.

Mechanism of Action

The mechanism of action of {2-[(Benzyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl-ethyl-amino group may facilitate binding to active sites, while the acetic acid moiety can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

Key Structural Analogs and Their Properties

The following table summarizes structurally related compounds, their molecular features, and key differences:

Compound Name CAS Number Molecular Formula Key Substituents Similarity Score Notes
{2-[(Benzyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid - C₁₆H₂₂N₂O₂ Benzyl-ethyl-amino-methyl, acetic acid Reference Target compound
{(S)-2-[(Benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid - C₁₅H₂₀N₂O₂ Benzyl-methyl-amino-methyl, acetic acid 0.85* Discontinued due to stability issues
2-(Pyrrolidin-1-yl)acetic acid 6628-74-6 C₆H₁₁NO₂ Unsubstituted pyrrolidine, acetic acid 0.76 Simpler backbone; lower lipophilicity
2-(3-(Benzyl(phenyl)amino)-2-(pyrrolidin-1-yl)propylamino)acetic acid - C₂₃H₃₀N₄O₂ Benzyl-phenyl-amino, pyrrolidine, acetic acid 0.70* Larger substituents; complex synthesis
2-Oxo-1-pyrrolidineacetic acid 53934-76-2 C₆H₉NO₃ Oxo-pyrrolidine, acetic acid 0.71 Enhanced acidity due to ketone group

*Similarity scores estimated based on structural overlap.

Functional Group Impact on Physicochemical Properties

  • Amino Substituents: The benzyl-ethyl-amino group in the target compound increases lipophilicity compared to the benzyl-methyl analog (C₁₅H₂₀N₂O₂ vs. However, bulkier substituents (e.g., benzyl-phenyl in compound 14 ) may reduce solubility.
  • Acetic Acid vs. Ester Derivatives: The free carboxylic acid group in the target compound contrasts with esterified analogs like methyl 2-(3-(benzyl(phenyl)amino)-2-(pyrrolidin-1-yl)propylamino)acetate (13 ). The acid form improves water solubility but may limit blood-brain barrier penetration.
  • Pyrrolidine Modifications: The absence of an oxo group (cf.

Biological Activity

{2-[(Benzyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid, also known by its CAS number 73664-83-2, is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₆H₂₄N₂O₂
  • Molecular Weight : 276.38 g/mol
  • InChI Key : XNAIBSAMQVHWIE-UHFFFAOYNA-N

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial and antifungal properties. For example, studies have shown that pyrrolidine alkaloids can inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds against Bacillus subtilis and Enterococcus faecalis were reported at 75 µg/mL and 125 µg/mL, respectively, while Escherichia coli and Pseudomonas aeruginosa showed MIC values below 125 µg/mL .

CompoundTarget BacteriaMIC (µg/mL)
AB. subtilis75
BE. faecalis125
CE. coli<125
DP. aeruginosa150

Neuropharmacological Effects

Recent studies have examined the neuropharmacological effects of related pyrrolidine derivatives, suggesting potential applications in treating neurological disorders. For instance, compounds with similar structures have shown promise as positive allosteric modulators of glutamate transporters, which could enhance synaptic transmission and provide therapeutic effects in conditions like epilepsy .

The biological activity of this compound is believed to be mediated through various mechanisms:

  • Antibacterial Mechanism : Inhibition of bacterial cell wall synthesis or disruption of membrane integrity.
  • Neuroprotective Mechanism : Modulation of neurotransmitter systems, particularly enhancing glutamate uptake in neuronal cells.

Study on Antimicrobial Efficacy

A study conducted on a series of pyrrolidine derivatives demonstrated their efficacy against a range of pathogens. The results indicated that modifications to the benzyl group significantly influenced antibacterial potency, with some derivatives showing comparable effectiveness to standard antibiotics .

Neuropharmacological Research

In a separate investigation focusing on the neuropharmacological properties, researchers assessed the compound's ability to enhance glutamate transporter activity in vitro. The findings suggested that specific stereoisomers exhibited enhanced neuroprotective effects without significant off-target activity, indicating a favorable safety profile .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing {2-[(Benzyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid and its derivatives?

  • Methodological Answer : The synthesis typically involves multi-step functionalization of the pyrrolidine core. For example, alkylation of pyrrolidine with benzyl-ethyl-amine derivatives followed by acetic acid coupling via nucleophilic substitution or amide bond formation. Evidence from analogous compounds (e.g., methyl 2-[2-(pyrrolidin-1-yl)acetamido]benzoate) shows that reaction conditions (e.g., solvent polarity, temperature) significantly influence yields. Steric hindrance at the pyrrolidine nitrogen may require optimized protecting group strategies .

Q. How can researchers characterize the purity and structural identity of this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are critical. For instance, 1H^1H-NMR can resolve signals from the benzyl-ethyl-amino group (δ 1.2–1.4 ppm for ethyl CH3_3, δ 3.5–4.0 ppm for methylene adjacent to N). Purity can be assessed via HPLC with UV detection (λ ~254 nm), referencing similar compounds like 2-(pyrrolidin-1-yl)phenylacetic acid, which has a molecular weight of 205.25 g/mol and XLogP3 of 2 .

Q. What solvent systems are optimal for solubility studies of this compound?

  • Methodological Answer : The compound’s solubility depends on its zwitterionic nature (due to the acetic acid moiety) and hydrophobic benzyl group. Polar aprotic solvents (DMSO, DMF) are typically effective. For aqueous solubility, buffered solutions (pH 7–8) enhance ionization of the carboxylic acid group. Data from structurally related compounds (e.g., 2-(pyrrolidin-1-yl)phenylacetic acid) show solubility >10 mg/mL in DMSO .

Advanced Research Questions

Q. How does stereochemistry at the pyrrolidine ring affect biological activity?

  • Methodological Answer : Enantiomeric resolution (e.g., chiral HPLC) and X-ray crystallography are essential. For example, evocalcet, a pyrrolidine derivative with defined stereocenters, shows distinct pharmacological profiles due to spatial alignment of its naphthyl and acetic acid groups . Computational docking studies (e.g., AutoDock Vina) can predict binding affinities to target proteins, correlating with experimental IC50_{50} values .

Q. What analytical strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer : Contradictions often arise from impurities or stereochemical variability. Orthogonal assays (e.g., SPR for binding kinetics, cellular assays for functional activity) and impurity profiling (LC-MS/MS) are critical. For instance, evocalcet impurities (e.g., brominated byproducts) can alter activity by 10–20%, necessitating rigorous quality control .

Q. How can researchers design SAR studies to optimize the acetic acid moiety’s pharmacodynamic properties?

  • Methodological Answer : Systematic substitution of the acetic acid group (e.g., esterification, amidation) and evaluation via in vitro assays (e.g., enzyme inhibition, receptor binding) are key. Data from 2-(pyrrolidin-1-yl)phenylacetic acid derivatives show that replacing the carboxylic acid with a tert-butyl ester reduces polarity, enhancing blood-brain barrier penetration but decreasing aqueous solubility .

Q. What crystallographic techniques validate the compound’s 3D structure?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides definitive structural confirmation. For example, 2-{2-[(E)-(2-Benzoylhydrazyl)amino]ethyl}pyrrolidin-1-ones were analyzed in space group P21_1/c with unit cell parameters (a = 12.2173 Å, b = 7.8523 Å) and β = 108.577°, confirming bond angles and torsion critical for stability .

Data Contradiction Analysis

Q. Why do synthetic yields vary significantly across literature reports for similar pyrrolidine-acetic acid derivatives?

  • Methodological Answer : Variations arise from differences in reaction scales, purification methods, and intermediates’ stability. For example, methyl 2-[2-(pyrrolidin-1-yl)acetamido]benzoate (4b) synthesis failed in some studies due to competing side reactions (e.g., N-alkylation vs. O-alkylation), highlighting the need for kinetic control and in situ monitoring (TLC, 1H^1H-NMR) .

Tables of Key Parameters

Property Value/Description Reference
Molecular Weight~305–375 g/mol (analog-dependent)
XLogP32.0–3.5 (hydrophobic benzyl group)
Hydrogen Bond Acceptors3–4 (carboxylic acid + pyrrolidine N)
Crystallographic Space GroupP21_1/c (common for rigid derivatives)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.